2-Keto-3-deoxy-d-gluconic acid

Catalog No.
S575417
CAS No.
56742-44-0
M.F
C6H10O6
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Keto-3-deoxy-d-gluconic acid

CAS Number

56742-44-0

Product Name

2-Keto-3-deoxy-d-gluconic acid

IUPAC Name

(4R,5R)-4,5,6-trihydroxy-2-oxohexanoic acid

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C6H10O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,5,7-8,10H,1-2H2,(H,11,12)/t3-,5-/m1/s1

InChI Key

WPAMZTWLKIDIOP-NQXXGFSBSA-N

SMILES

C(C(C(CO)O)O)C(=O)C(=O)O

Synonyms

2-keto-3-deoxygluconate, 3-deoxy-2-oxo-D-gluconate

Canonical SMILES

C(C(C(CO)O)O)C(=O)C(=O)O

Isomeric SMILES

C([C@H]([C@@H](CO)O)O)C(=O)C(=O)O

2-Keto-3-deoxy-D-gluconic acid is a keto acid belonging to the class of organic compounds known as medium-chain keto acids and derivatives. Its chemical formula is C6H10O6C_6H_{10}O_6, and it is also referred to as 2-dehydro-3-deoxy-D-galactonate. This compound is characterized by a six-carbon backbone and is involved in various metabolic processes across different organisms, including bacteria and humans. It plays a significant role in the metabolism of pectin, where it acts as an inducer of pectinolysis, facilitating the breakdown of pectin in plant materials .

The chemical reactivity of 2-keto-3-deoxy-D-gluconic acid includes several key reactions:

  • Phosphorylation: The compound can undergo phosphorylation to form 6-phospho-2-keto-3-deoxy-D-gluconic acid, catalyzed by the enzyme 2-dehydro-3-deoxygluconokinase. The reaction can be represented as:
    ATP+2 keto 3 deoxy D gluconateADP+6 phospho 2 keto 3 deoxy D gluconate\text{ATP}+\text{2 keto 3 deoxy D gluconate}\rightleftharpoons \text{ADP}+\text{6 phospho 2 keto 3 deoxy D gluconate}
  • Reduction: In the presence of NAD, it can be reduced to form (4S)-4,6-dihydroxy-2,5-dioxohexanoate .

These reactions highlight its role in energy metabolism and its involvement in various biochemical pathways.

2-Keto-3-deoxy-D-gluconic acid exhibits several biological activities:

  • Metabolic Role: It serves as a metabolite in Escherichia coli and other organisms, contributing to energy production and carbon source utilization.
  • Inducer of Pectinolysis: It has been identified as an inducer that releases repressors from operator complexes, facilitating the degradation of pectin .
  • Potential Biomarker: The presence of this compound in certain foods suggests its potential use as a biomarker for dietary intake, particularly from sources such as poultry and pigs .

The synthesis of 2-keto-3-deoxy-D-gluconic acid can be achieved through various methods:

  • Enzymatic Synthesis: Utilizing specific enzymes like 2-dehydro-3-deoxygluconokinase for the conversion from precursor compounds.
  • Chemical Synthesis: A one-step synthesis method has been reported using specific reagents under controlled conditions to yield the keto acid efficiently .
  • Microbial Fermentation: Some studies suggest that microbial fermentation processes can also produce this compound from various substrates.

The applications of 2-keto-3-deoxy-D-gluconic acid are diverse:

  • Food Industry: It may serve as a potential biomarker for food consumption studies.
  • Biotechnology: Used in research related to metabolic pathways in bacteria and plants.
  • Pharmaceuticals: Its role in metabolic processes makes it a candidate for further exploration in drug development targeting metabolic disorders.

Research on interaction studies involving 2-keto-3-deoxy-D-gluconic acid primarily focuses on its enzymatic interactions:

  • Transport Mechanisms: The compound is transported into bacterial cells via specific permeases that facilitate its uptake as a carbon source .
  • Enzyme Interactions: Studies on enzymes like 2-dehydro-3-deoxygluconokinase reveal its significance in phosphorylating this compound, indicating its central role in metabolic pathways .

Several compounds are similar to 2-keto-3-deoxy-D-gluconic acid, each with unique properties:

Compound NameChemical FormulaKey Features
D-Gluconic AcidC6H12O7A sugar acid involved in various metabolic pathways.
D-Galactonic AcidC6H10O6Similar structure; involved in galactose metabolism.
D-MannonateC6H10O6Related to mannitol metabolism; shares structural similarities.
2-Keto-D-galactonic AcidC6H10O6A keto derivative with roles in carbohydrate metabolism.

The uniqueness of 2-keto-3-deoxy-D-gluconic acid lies in its specific role as an inducer of pectinolysis and its distinct enzymatic pathways compared to these similar compounds.

Physical Description

Solid

XLogP3

-2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

178.04773803 g/mol

Monoisotopic Mass

178.04773803 g/mol

Heavy Atom Count

12

Other CAS

17510-99-5

Wikipedia

2-dehydro-3-deoxy-D-galactonic acid
2-Keto-3-Deoxygluconate

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2024-02-18

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